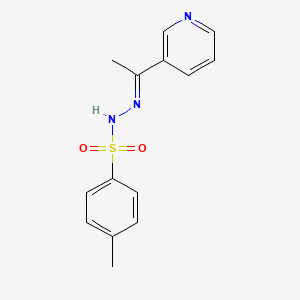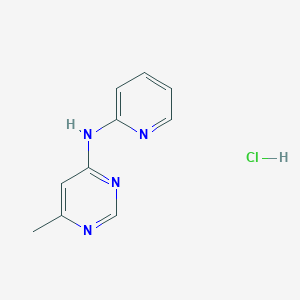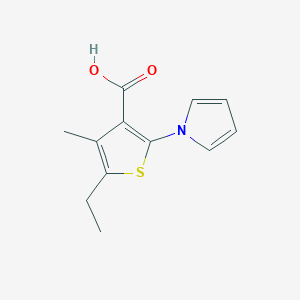![molecular formula C8H9N3S3 B2717684 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 879361-78-1](/img/structure/B2717684.png)
5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol, also known as TAT, is a compound that has gained attention in scientific research due to its potential applications in various fields. TAT is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. The compound has been synthesized using various methods, and its properties have been studied to understand its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol is not fully understood. However, studies have shown that this compound can interact with various enzymes and proteins, leading to the inhibition of their activity. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. This compound has also been found to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in the synthesis of melanin.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria. This compound has also been found to exhibit anti-inflammatory and antioxidant activities. In vivo studies have shown that this compound can reduce the size of tumors in mice and improve the survival rate of mice with cancer.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol has several advantages for lab experiments. It is relatively easy to synthesize, and its properties can be easily characterized using various spectroscopic techniques. This compound also exhibits potent biological activities, making it a useful tool for studying various biological processes. However, this compound has some limitations. It can be toxic in high concentrations, and its solubility in water is limited, making it challenging to use in aqueous solutions.
Orientations Futures
There are several future directions for the study of 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol. One potential direction is the synthesis of this compound derivatives with improved properties, such as increased solubility and reduced toxicity. Another direction is the study of the mechanism of action of this compound and its interactions with various enzymes and proteins. The potential applications of this compound in material science and environmental science also warrant further investigation. Overall, this compound has the potential to be a valuable tool in various fields of scientific research.
Méthodes De Synthèse
5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol can be synthesized using different methods, including the reaction of 2-aminothiophenol with thiosemicarbazide in the presence of acetic acid. Another method involves the reaction of 2-aminothiophenol with thiosemicarbazide in the presence of phosphorus oxychloride. The yield of this compound depends on the method used, and the purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been found to exhibit anticancer, antitumor, and antimicrobial activities. In material science, this compound has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and sensors. In environmental science, this compound has been studied for its potential use as a corrosion inhibitor.
Propriétés
IUPAC Name |
5-(2-thiophen-2-ylethylamino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S3/c12-8-11-10-7(14-8)9-4-3-6-2-1-5-13-6/h1-2,5H,3-4H2,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFAPWVWFHWHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2717601.png)
![N-benzyl-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide](/img/structure/B2717602.png)

![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2717605.png)



![(E)-4-(benzylsulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2717612.png)



![N-cyclopentyl-2-(2-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2717620.png)

![3-(1-(2,5-dimethylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2717622.png)